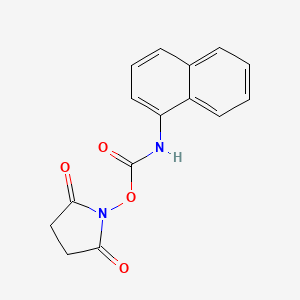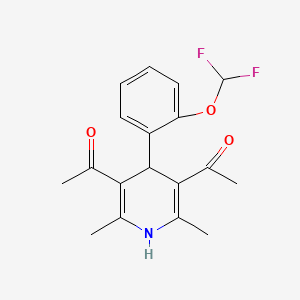![molecular formula C7H14O B14326445 1-[(Propan-2-yl)oxy]but-2-ene CAS No. 104684-92-6](/img/structure/B14326445.png)
1-[(Propan-2-yl)oxy]but-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(Propan-2-yl)oxy]but-2-ene can be synthesized through several methods. One common approach involves the reaction of 2-butanol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then undergoes nucleophilic attack by the isopropyl alcohol to form the desired ether.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also employ catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Propan-2-yl)oxy]but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Alcohols and alkenes.
Wissenschaftliche Forschungsanwendungen
1-[(Propan-2-yl)oxy]but-2-ene has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-[(Propan-2-yl)oxy]but-2-ene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the ether bond is cleaved through nucleophilic attack, resulting in the formation of new chemical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Propan-2-yl)oxy]propane: Similar structure but with a shorter carbon chain.
1-[(Propan-2-yl)oxy]butane: Similar structure but with a saturated carbon chain.
1-[(Propan-2-yl)oxy]pent-2-ene: Similar structure but with a longer carbon chain.
Uniqueness
1-[(Propan-2-yl)oxy]but-2-ene is unique due to its specific carbon chain length and the presence of a double bond, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
104684-92-6 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
1-propan-2-yloxybut-2-ene |
InChI |
InChI=1S/C7H14O/c1-4-5-6-8-7(2)3/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
NJAGKENVGWJYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


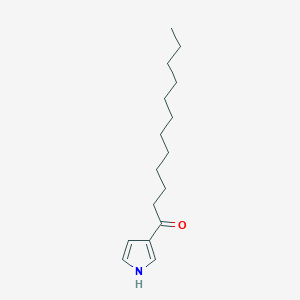
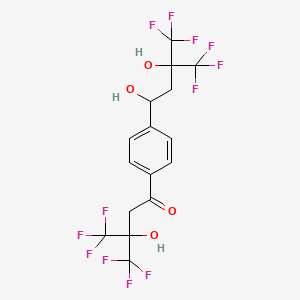
![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)
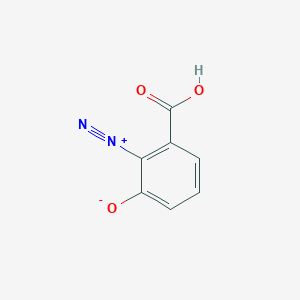
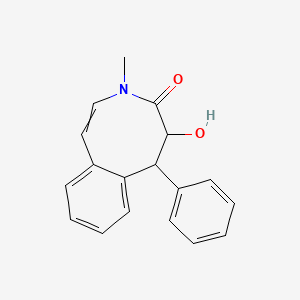
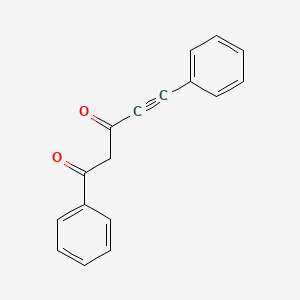
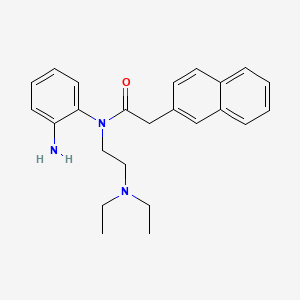
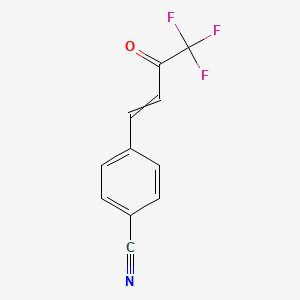
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
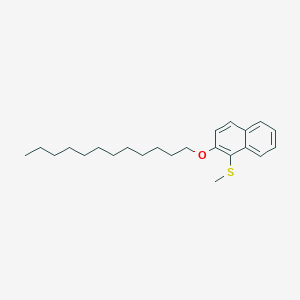
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)
